N-(3-cyanothiophen-2-yl)acetamide
Overview
Description
N-(3-cyanothiophen-2-yl)acetamide is a heterocyclic amide derivative. It is characterized by the presence of a thiophene ring substituted with a cyano group and an acetamide group.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the development of polymers, dyes, and other industrial materials.
Future Directions
The compound exhibited moderate antioxidant activity and demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts . This suggests that “N-(3-cyanothiophen-2-yl)acetamide” could have potential applications in the development of new antimicrobial and antioxidant agents .
Mechanism of Action
Target of Action
N-(3-cyanothiophen-2-yl)acetamide is a novel heterocyclic amide derivative It has been shown to have significant antioxidant and antimicrobial properties .
Mode of Action
It has been suggested that the compound interacts with dna bases such as guanine, thymine, adenine, and cytosine . This interaction could potentially disrupt the normal functioning of these bases, leading to its observed biological effects.
Result of Action
This compound has been shown to exhibit moderate antioxidant activity and significant antimicrobial activity . It demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 .
Biochemical Analysis
Biochemical Properties
N-(3-cyanothiophen-2-yl)acetamide plays a significant role in biochemical reactions. It has been shown to interact with various biomolecules, including DNA bases such as guanine, thymine, adenine, and cytosine . These interactions are primarily stabilized by hydrogen bonds, specifically C−H···N and N−H···N hydrogen bonds . The compound’s electrophilicity-based charge transfer and charge transfer (ΔN) were computed to examine these interactions .
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as yeasts such as Candida glabrata and Candida krusei . Additionally, the compound has shown moderate antioxidant activity, which may influence cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s structure allows it to form hydrogen bonds with DNA bases, which may lead to enzyme inhibition or activation . These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation were studied, revealing that it maintains its biological activity over extended periods . Long-term effects on cellular function have been noted, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with significant biological activity observed at specific concentrations . At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biological effects .
Preparation Methods
N-(3-cyanothiophen-2-yl)acetamide can be synthesized through a N-acylation reaction. The process involves reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. The reaction is typically carried out under controlled conditions and characterized by various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography .
Chemical Reactions Analysis
N-(3-cyanothiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the cyano or acetamide groups can be replaced by other functional groups.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)acetamide can be compared with other similar compounds, such as:
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound has an additional thiophene ring, which may enhance its biological activities.
Cyanoacetamide derivatives: These compounds share the cyanoacetamide functional group and are known for their diverse biological activities.
This compound stands out due to its unique combination of a thiophene ring with cyano and acetamide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5(10)9-7-6(4-8)2-3-11-7/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSDPIIIRFZTAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306386 | |
Record name | N-(3-Cyano-2-thienyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55654-18-7 | |
Record name | N-(3-Cyano-2-thienyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55654-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Cyano-2-thienyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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